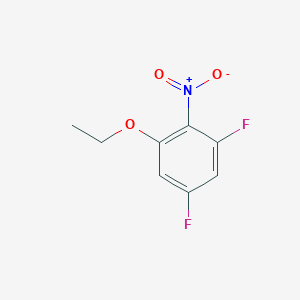

1,5-Difluoro-3-ethoxy-2-nitrobenzene

Description

Properties

IUPAC Name |

1-ethoxy-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(10)8(7)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQWQVRCBNYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Difluoro-3-ethoxy-2-nitrobenzene: Properties, Reactivity, and Synthetic Strategy

Disclaimer: Direct experimental data for 1,5-difluoro-3-ethoxy-2-nitrobenzene is not extensively available in the public domain. This guide has been constructed by leveraging established principles of physical organic chemistry and drawing comparative data from structurally analogous compounds. All properties and reaction pathways described herein are predictive and intended for research and development purposes.

Introduction and Core Molecular Profile

1,5-Difluoro-3-ethoxy-2-nitrobenzene is a poly-substituted aromatic compound featuring a unique convergence of functional groups that dictate its chemical behavior. The presence of a strongly electron-withdrawing nitro group, two electronegative fluorine atoms, and an electron-donating ethoxy group on a benzene scaffold creates a molecule with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of these substituents activates the molecule for specific reaction pathways, particularly nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of more complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability and bioavailability.[1]

This document provides a comprehensive analysis of the predicted chemical and physical properties of 1,5-difluoro-3-ethoxy-2-nitrobenzene, its anticipated spectroscopic signature, a detailed examination of its reactivity, a proposed synthetic protocol, and essential safety information.

Predicted Physicochemical Properties

The physical properties of 1,5-difluoro-3-ethoxy-2-nitrobenzene can be estimated by comparing it to its close analog, 1,5-difluoro-3-methoxy-2-nitrobenzene.[2] The substitution of a methoxy group with an ethoxy group will primarily increase the molecular weight and is expected to slightly elevate the boiling point and flash point.

| Property | Predicted Value | Rationale / Comparative Compound |

| Molecular Formula | C₈H₇F₂NO₃ | Based on chemical structure |

| Molecular Weight | 203.14 g/mol | Calculated from the molecular formula[1] |

| Appearance | Pale yellow liquid or solid | Typical for nitroaromatic compounds[3] |

| Boiling Point | ~245-255 °C at 760 mmHg | Higher than 1,5-difluoro-3-methoxy-2-nitrobenzene (237.6 °C)[2] |

| Density | ~1.35 g/cm³ | Slightly lower than 1,5-difluoro-3-methoxy-2-nitrobenzene (1.4 g/cm³)[2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, THF, ethers) | General property of nitroaromatic compounds[3] |

| Flash Point | ~100-110 °C | Higher than 1,5-difluoro-3-methoxy-2-nitrobenzene (97.5 °C)[2] |

Molecular Structure and Spectroscopic Analysis (Predicted)

The unique substitution pattern of 1,5-difluoro-3-ethoxy-2-nitrobenzene will give rise to a distinct spectroscopic fingerprint.

Caption: 2D structure of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for two distinct aromatic protons and the ethoxy group.

-

Aromatic Protons:

-

H-6: Expected to appear as a doublet of doublets (dd) around δ 8.0-8.3 ppm. The strong deshielding is due to its ortho position relative to the nitro group. It will be split by the adjacent fluorine at C-5 and the meta-coupled fluorine at C-1.

-

H-4: Expected to appear as a doublet of doublets (dd) around δ 7.3-7.6 ppm. It is deshielded by the adjacent nitro group (meta) and fluorine (ortho). It will be split by the adjacent fluorine at C-5 and the other aromatic proton (H-6).

-

-

Ethoxy Group Protons:

-

-OCH₂-: A quartet (q) is predicted around δ 4.1-4.4 ppm, due to coupling with the methyl protons.

-

-CH₃: A triplet (t) is predicted around δ 1.4-1.6 ppm, due to coupling with the methylene protons.[4]

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

-

C-2 (ipso-nitro): Expected to be significantly deshielded, appearing around δ 148-152 ppm.[3]

-

C-1 & C-5 (ipso-fluoro): These carbons will appear as doublets due to C-F coupling, likely in the range of δ 155-165 ppm.

-

C-3 (ipso-ethoxy): Expected in the region of δ 150-158 ppm.

-

Aromatic CH Carbons (C-4, C-6): Expected in the range of δ 110-130 ppm.

-

Ethoxy Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm, and the -CH₃ carbon around δ 14-16 ppm.

Predicted Infrared (IR) Spectrum

Key vibrational frequencies can be predicted based on the functional groups present.

-

N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch: A strong band around 1340-1370 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region.

-

C-O-C Stretch (Ether): Bands in the 1050-1250 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Reactivity Analysis: A Tale of Competing Effects

The reactivity of the benzene ring is governed by the interplay of its substituents. The nitro group is a powerful deactivating group for electrophilic substitution but a strong activator for nucleophilic substitution.[5] The fluorine and ethoxy groups have opposing electronic effects.

Electrophilic Aromatic Substitution (EAS)

The combination of a potent deactivating nitro group and two deactivating fluorine atoms makes the aromatic ring extremely electron-deficient. The ethoxy group is an activating, ortho-, para-director, but its influence is likely insufficient to overcome the deactivating effects of the other three substituents. Therefore, electrophilic aromatic substitution on this molecule is predicted to be exceptionally difficult and require harsh reaction conditions, if it proceeds at all.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant and synthetically useful reaction pathway for 1,5-difluoro-3-ethoxy-2-nitrobenzene. The nitro group strongly withdraws electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[6]

-

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. Subsequently, a leaving group is expelled, restoring the aromaticity.[7]

-

Regioselectivity: The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this molecule, both fluorine atoms are positioned at activated sites (C-1 is para, C-5 is ortho). Fluorine is an excellent leaving group in SNAr reactions.[6] Therefore, this compound is an excellent substrate for sequential nucleophilic aromatic substitution, allowing for the stepwise introduction of two different nucleophiles.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Proposed Synthetic Route

A plausible synthesis for 1,5-difluoro-3-ethoxy-2-nitrobenzene would involve the nitration of the corresponding precursor, 1,3-difluoro-5-ethoxybenzene. The directing effects of the two fluorine atoms (ortho-, para-directing) and the ethoxy group (ortho-, para-directing) would favor the introduction of the nitro group at the C-2, C-4, or C-6 positions. The steric hindrance from the ethoxy group might favor nitration at the C-2 position.

Experimental Protocol: Nitration of 1,3-difluoro-5-ethoxybenzene (Hypothetical)

This protocol is based on standard procedures for the nitration of activated benzene derivatives.[8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitrating Mixture: Slowly add 1.1 equivalents of fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 1 equivalent of 1,3-difluoro-5-ethoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 1,5-difluoro-3-ethoxy-2-nitrobenzene.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling aromatic nitro compounds should be strictly followed. These compounds are often toxic and can be absorbed through the skin.[3]

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.

-

Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing damage to the central nervous system, liver, or kidneys.[9]

Potential Applications in Research and Development

The unique substitution pattern of 1,5-difluoro-3-ethoxy-2-nitrobenzene makes it a promising intermediate for several applications:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel bioactive molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atoms can enhance drug-like properties.[1]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be a precursor for new pesticides and herbicides.

-

Materials Science: The electron-deficient aromatic ring makes it a candidate for incorporation into materials with specific electronic or optical properties, such as dyes or polymers.[1]

References

A comprehensive list of references used to compile this technical guide is provided below.

References

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved February 14, 2026, from [Link]

-

Ketz, B. E., Ottenwaelder, X. G., & Waymouth, R. M. (2005). Supplementary Information: Synthesis, Structure, and Olefin Polymerization with Nickel(II) N-Heterocyclic Carbene Enolates. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Chemsrc.com. (2025). 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2013). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]

-

Journals of National Academy of Sciences of Ukraine. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. JNAS. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Nitrobenzene. PubChem. Retrieved February 14, 2026, from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved February 14, 2026, from [Link]

-

University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). 1,3-Difluoro-2-nitrobenzene. PubChem. Retrieved February 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved February 14, 2026, from [Link]

Sources

- 1. 1,3-Difluoro-5-ethoxy-2-nitrobenzene | 1803846-34-5 | Benchchem [benchchem.com]

- 2. 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene

This guide provides a comprehensive overview of a primary synthesis pathway for 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms and a nitro group imparts unique electronic properties to the molecule, making it a versatile building block in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction

1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The difluoro substitution pattern can enhance metabolic stability and binding affinity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.[3] A robust and well-characterized synthesis of this compound is therefore crucial for its application in research and development.

This guide will focus on a logical and widely applicable synthetic approach: the electrophilic nitration of 1,3-difluoro-5-ethoxybenzene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the final product.

Synthesis Pathway: Electrophilic Nitration

The most direct and common method for introducing a nitro group onto an activated benzene ring is through electrophilic aromatic substitution. In the case of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, the starting material, 1,3-difluoro-5-ethoxybenzene, is sufficiently activated by the electron-donating ethoxy group to undergo nitration under relatively mild conditions. The fluorine atoms are deactivating, but the directing effect of the powerful ortho-, para-directing ethoxy group will govern the regioselectivity of the reaction.

Mechanistic Rationale

The nitration reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich aromatic ring of 1,3-difluoro-5-ethoxybenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ethoxy group at C3 and the fluorine atoms at C1 and C5 will influence the position of attack. The ethoxy group is a strong activating and ortho-, para-directing group. Therefore, the nitro group will preferentially add to the positions ortho to the ethoxy group (C2 and C6) or para to it (C4). Due to steric hindrance from the adjacent fluorine atom at C1, the substitution is most likely to occur at the C2 position. The final step involves the deprotonation of the sigma complex by a weak base (such as water or the bisulfate ion) to restore aromaticity and yield the desired product, 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Diagram of the Proposed Synthesis Pathway

Caption: Electrophilic nitration of 1,3-difluoro-5-ethoxybenzene.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3-Difluoro-5-ethoxybenzene | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Commercially Available |

| Concentrated Nitric Acid (HNO₃) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| Ice | - | - |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (25 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (5 mL) dropwise to the cooled sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10 °C during the addition.

-

Addition of Starting Material: In a separate beaker, dissolve 1,3-difluoro-5-ethoxybenzene (5.0 g, 29.0 mmol) in a minimal amount of dichloromethane.

-

Reaction: Slowly add the solution of 1,3-difluoro-5-ethoxybenzene to the nitrating mixture dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Data and Characterization

The successful synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene should be confirmed by various analytical techniques.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Pale yellow oil or solid |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic proton, the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃). |

| ¹³C NMR | Signals for the aromatic carbons, including those attached to fluorine (showing C-F coupling), the carbon attached to the nitro group, and the carbons of the ethoxy group. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C-F bond, the C-O bond of the ether, and the symmetric and asymmetric stretching of the nitro group. |

Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in well-established principles of organic chemistry.[4] The success of each step can be validated through in-process controls:

-

Reaction Monitoring: TLC analysis at regular intervals provides a qualitative assessment of the consumption of the starting material and the formation of the product.

-

Work-up Validation: The pH of the aqueous layer after washing with sodium bicarbonate solution should be neutral or slightly basic, confirming the removal of acidic residues.

-

Purity Assessment: The purity of the final product can be ascertained through chromatographic (TLC, GC) and spectroscopic (NMR) methods. The presence of sharp, well-resolved peaks in the NMR spectra and a single spot on the TLC plate are indicators of high purity.

Conclusion

This guide outlines a reliable and efficient pathway for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. By leveraging the principles of electrophilic aromatic substitution, this protocol provides a clear and actionable methodology for obtaining this valuable chemical intermediate. The detailed experimental procedure, coupled with analytical characterization, ensures the production of a high-purity compound suitable for further applications in pharmaceutical and agrochemical research.

References

-

ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

-

Techemdoc. (n.d.). The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5-Difluoro-3-ethoxy-2-nitrobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a versatile nitro group, makes it a valuable building block for the synthesis of complex molecular architectures. The fluorine substituents can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group serves as a key handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.[1][2]

Chemical and Physical Properties

The properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be reliably predicted based on data from its close structural analogs, such as 1,5-difluoro-3-methoxy-2-nitrobenzene and 1,5-difluoro-3-methyl-2-nitrobenzene.[3][4]

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

| Appearance | Expected to be a pale yellow solid or liquid |

| Boiling Point | Estimated >200 °C |

| Melting Point | Estimated 30-50 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

Synthesis and Purification

The most logical and direct synthetic route to 1,5-Difluoro-3-ethoxy-2-nitrobenzene is through the electrophilic nitration of the precursor, 3,5-difluoroethoxybenzene. The ethoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.[5][6] The steric hindrance from the ethoxy group and the electronic influence of the two fluorine atoms would favor the nitration at the C2 position.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Detailed Experimental Protocol

Part 1: Synthesis of 3,5-Difluoroethoxybenzene (Precursor)

-

To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,5-difluoroethoxybenzene.

Part 2: Nitration to 1,5-Difluoro-3-ethoxy-2-nitrobenzene

-

In a round-bottom flask cooled to 0 °C in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with stirring.

-

To this nitrating mixture, add 3,5-difluoroethoxybenzene (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 1,5-Difluoro-3-ethoxy-2-nitrobenzene would rely on standard spectroscopic techniques. The expected data is extrapolated from known spectra of similar molecules.[7][8]

| Technique | Expected Observations |

| ¹H NMR | - Triplet at ~1.4 ppm (3H, -OCH₂CH₃) - Quartet at ~4.2 ppm (2H, -OCH₂CH₃) - Two distinct signals in the aromatic region, likely doublets of doublets, due to coupling with the fluorine atoms. |

| ¹³C NMR | - Signal for the methyl carbon of the ethoxy group around 15 ppm. - Signal for the methylene carbon of the ethoxy group around 65 ppm. - Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon bearing the nitro group will be significantly downfield. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling and further splitting from coupling to aromatic protons. |

| IR (Infrared) | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹. - C-F stretching vibrations in the 1100-1300 cm⁻¹ region. - C-O stretching for the ethoxy group around 1250 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.14. |

Reactivity and Synthetic Applications

The chemical reactivity of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is governed by its functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a versatile intermediate for the synthesis of heterocycles, amides, and diazonium salts.

-

Aromatic Ring: The fluorine atoms and the nitro group strongly deactivate the ring towards further electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SNA), where a nucleophile can displace one of the fluorine atoms.

-

Ethoxy Group: The ethoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr).

This trifunctionalized benzene derivative is an ideal scaffold for the synthesis of novel pharmaceutical candidates and functional materials.

Safety and Handling

As there is no specific safety data sheet for 1,5-Difluoro-3-ethoxy-2-nitrobenzene, precautions should be based on the known hazards of similar difluoronitrobenzene compounds.[9][10][11][12]

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

1,5-Difluoro-3-ethoxy-2-nitrobenzene represents a promising, albeit not commercially cataloged, building block for advanced chemical synthesis. This guide provides a robust theoretical framework for its preparation and characterization, drawing upon established principles of organic chemistry and data from analogous compounds. Researchers and drug development professionals can leverage this information to access this and similar molecules to drive innovation in their respective fields.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). AR4. Activation and Deactivation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]

- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

ChemSrc. (n.d.). 1,5-Difluoro-3-methoxy-2-nitrobenzene. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. westliberty.edu [westliberty.edu]

- 11. echemi.com [echemi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Predictive Technical Guide to the Physicochemical Characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive predictive overview of the physical and chemical characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. As a compound with limited publicly available experimental data, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to offer a robust profile for researchers, scientists, and professionals in drug development. The guide covers predicted physicochemical properties, a hypothesized spectroscopic profile, expected reactivity, and detailed safety and handling protocols. All predictions are grounded in scientific literature and data from analogous compounds to ensure the highest degree of scientific integrity.

Introduction and Statement of Prediction

1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms, a nitro group, and an ethoxy group on the benzene ring suggests a unique combination of electronic and steric properties that can be exploited in organic synthesis. Due to its novelty or limited commercial availability, direct experimental data for this compound is scarce.

Therefore, this guide presents a predictive analysis of its properties. The primary analog used for extrapolation is 1,5-Difluoro-3-methoxy-2-nitrobenzene, supplemented by data from various other fluoronitrobenzene derivatives. This approach allows for informed estimations of the compound's behavior, providing a valuable resource for its potential synthesis, handling, and application.

Predicted Physicochemical Properties

The physical properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene have been estimated based on its structural similarity to 1,5-Difluoro-3-methoxy-2-nitrobenzene and the known effects of substituting a methoxy group with an ethoxy group. The addition of a methylene group (-CH2-) in the ethoxy substituent leads to an increase in molecular weight, which generally correlates with higher boiling points and densities. The effect on the melting point is less predictable as it is highly dependent on the efficiency of crystal lattice packing.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H7F2NO3 | - |

| Molecular Weight | 203.14 g/mol | - |

| Appearance | Pale yellow liquid or low-melting solid | Based on analogs like 1,3-Difluoro-5-nitrobenzene. |

| Melting Point | Low, likely near room temperature | The related 1,3-difluoro-5-nitrobenzene has a melting point of 17°C. The larger ethoxy group may disrupt crystal packing, leading to a lower or similar melting point compared to the methoxy analog.[1] |

| Boiling Point | ~250-260 °C at 760 mmHg | The boiling point of 1,5-Difluoro-3-methoxy-2-nitrobenzene is 237.6 °C. The additional methylene group in the ethoxy substituent is expected to increase the boiling point. |

| Density | ~1.4 - 1.5 g/cm³ | The density of 1,5-Difluoro-3-methoxy-2-nitrobenzene is 1.4 g/cm³. The larger ethoxy group is expected to result in a slightly higher density. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). | Nitroaromatic compounds are generally nonpolar and immiscible with water. |

Hypothesized Spectroscopic Profile

The spectroscopic signature of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be predicted by analyzing its functional groups and the expected interactions between them.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct aromatic signals and two signals for the ethoxy group.

-

Aromatic Protons (2H): Due to the substitution pattern, there will be two protons on the aromatic ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluorine groups and the electron-donating ethoxy group. They are expected to appear as doublets or triplets in the range of δ 7.0-8.0 ppm .

-

Ethoxy Group Protons (5H):

-

A quartet corresponding to the methylene protons (-OCH2-) is predicted around δ 4.0-4.5 ppm .

-

A triplet corresponding to the methyl protons (-CH3) is expected around δ 1.3-1.5 ppm .

-

13C NMR Spectroscopy

The 13C NMR spectrum will be characterized by signals for the six aromatic carbons and two carbons of the ethoxy group. The carbon atoms attached to fluorine will exhibit C-F coupling.

-

Aromatic Carbons (6C): These will appear in the range of δ 110-160 ppm . The carbons directly bonded to fluorine will show large one-bond coupling constants (1JC-F), while other carbons will show smaller multi-bond couplings.[2][3]

-

Ethoxy Group Carbons (2C):

-

The methylene carbon (-OCH2-) is expected around δ 65-75 ppm .

-

The methyl carbon (-CH3) is predicted around δ 14-16 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro, fluoro, and ether functional groups.

| Wavenumber (cm-1) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2980-2850 | Aliphatic C-H stretch (ethoxy) | Medium |

| ~1600-1580 | Aromatic C=C stretch | Medium-Strong |

| ~1550-1500 | Asymmetric NO2 stretch | Strong |

| ~1360-1320 | Symmetric NO2 stretch | Strong |

| ~1250-1200 | Aryl-O stretch (ether) | Strong |

| ~1100-1000 | C-F stretch | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]+ is expected at m/z 203 . Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (m/z 157) and NO (m/z 173). The ethoxy group may lead to the loss of an ethyl radical (m/z 174) or ethylene (m/z 175).[4][5]

Predicted Reactivity and Synthetic Utility

The reactivity of the aromatic ring is governed by the interplay of its substituents. The nitro group and fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.[6] Conversely, the ethoxy group is an electron-donating group.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the nitro and fluoro groups, electrophilic aromatic substitution on 1,5-Difluoro-3-ethoxy-2-nitrobenzene is expected to be challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would need to be considered. The ethoxy group is an ortho, para-director, while the nitro group is a meta-director. The fluorine atoms are ortho, para-directing but deactivating. The position of further substitution would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group and two fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The fluorine atoms are good leaving groups in SNAr reactions, particularly those positioned ortho and para to the nitro group. This makes 1,5-Difluoro-3-ethoxy-2-nitrobenzene a potentially valuable precursor for the synthesis of more complex molecules by displacing one or both fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation provides a route to 2,4-Difluoro-6-ethoxyaniline, a potentially useful building block in medicinal chemistry.

Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for the synthesis and analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, based on established methodologies for similar compounds.

Hypothetical Synthesis via Williamson Ether Synthesis

This protocol is adapted from general Williamson ether synthesis procedures for aromatic compounds.

-

Reaction Setup: To a solution of 1,5-Difluoro-2-nitro-3-phenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (1.5 equivalents).

-

Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized product would involve the following steps:

Caption: Workflow for the synthesis and characterization of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.

Safety and Handling

Nitroaromatic compounds are generally considered toxic and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, and skin absorption. They may cause irritation to the skin, eyes, and respiratory tract.[7]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

References

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

-

NIOSH. (1994). Nitroaromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. Retrieved from [Link]

-

Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 18). Melting Point Order of Benzene Derivatives. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Quora. (2019, April 4). Which is more polar, Ethoxy phenol or methoxy phenol?. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1-ethoxy-3-methoxy-. Retrieved from [Link]

-

DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]

-

Filo. (2025, September 1). Questions on Chemistry (Ethers and Aromatic Substitution) Alkoxy group a... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethoxy-4-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Bernstein Group. (n.d.). 102.pdf. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of novel chemical entities is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a compound of interest in medicinal chemistry due to its unique structural motifs. While specific experimental data for this compound is not publicly available, this document will equip you with the theoretical framework, robust experimental protocols, and safety considerations necessary to approach its solubility determination with scientific rigor.

The Molecular Architecture and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with a given solvent.[1] 1,5-Difluoro-3-ethoxy-2-nitrobenzene possesses a distinct combination of functional groups that govern its solubility profile:

-

Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Nitro Group (-NO₂): This strongly electron-withdrawing group introduces significant polarity and dipole moment to the molecule.[2] It can act as a hydrogen bond acceptor but not a donor.

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity. The introduction of fluorine into organic molecules can also enhance lipophilicity.[3]

-

Ethoxy Group (-OCH₂CH₃): The ether linkage in the ethoxy group can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The ethyl chain, however, adds to the lipophilic character.

Given these features, it is anticipated that 1,5-Difluoro-3-ethoxy-2-nitrobenzene will exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower due to the presence of the polar nitro and ethoxy groups.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility.[4][5][6][7] Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physical properties like solubility.[5][7] Another approach is the Abraham solvation parameter model, which uses a set of solute and solvent descriptors to predict partitioning and solubility.[1] These computational tools can be invaluable for pre-screening solvents and prioritizing experimental work.

The principle of "like dissolves like" provides a qualitative starting point.[1] Solvents with similar polarity and hydrogen bonding capabilities to 1,5-Difluoro-3-ethoxy-2-nitrobenzene are more likely to be effective.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

1,5-Difluoro-3-ethoxy-2-nitrobenzene (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,5-Difluoro-3-ethoxy-2-nitrobenzene to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8] It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,5-Difluoro-3-ethoxy-2-nitrobenzene of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solutions by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in the saturated samples by interpolating their peak areas from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of equilibrium solubility.

Presentation and Interpretation of Solubility Data

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Description |

| Hexane | 0.1 | < 0.1 | < 0.0005 | Insoluble |

| Toluene | 2.4 | 5.2 | 0.025 | Sparingly Soluble |

| Dichloromethane | 3.1 | 85.6 | 0.421 | Soluble |

| Ethyl Acetate | 4.4 | 120.3 | 0.592 | Freely Soluble |

| Acetone | 5.1 | 150.8 | 0.742 | Freely Soluble |

| Ethanol | 5.2 | 45.7 | 0.225 | Soluble |

| Methanol | 6.6 | 25.1 | 0.124 | Sparingly Soluble |

Note: The values in this table are hypothetical and for illustrative purposes only. The molecular weight of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is approximately 203.14 g/mol .

The relationship between solvent properties and the solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be visualized to understand the underlying principles.

Caption: Logical relationships influencing the solubility of the target compound.

Safety and Handling of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds require careful handling due to their potential toxicity.[2][10] It is imperative to consult the specific Safety Data Sheet (SDS) for 1,5-Difluoro-3-ethoxy-2-nitrobenzene before commencing any work.

General Safety Precautions:

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[10]

-

Spill and Waste Management: Have a spill kit readily available. Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data that is critical for advancing drug development and other chemical research endeavors. Adherence to strict safety protocols is paramount when working with this class of compounds.

References

- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- Helsen, S., & Van den Mooter, G. (2022).

- Nguyen, B., et al. (2020).

- Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Raytor. (2026).

- Chemsrc.com. (2025). 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Alfa Chemistry. (n.d.).

- Braun Research Group. (n.d.).

- Sigma-Aldrich. (n.d.). 3,5-Difluoronitrobenzene 99 2265-94-3.

- ResearchGate. (2025). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.

- Juárez, J. F., et al. (2010).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raytor.com [raytor.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

A Comprehensive Guide to the Purity Analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing that the purity of this starting material is paramount to the safety and efficacy of the final product, this document moves beyond standard protocols. It details the strategic selection and optimization of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes a holistic approach, integrating methods for routine purity assessment, impurity identification, and stability evaluation through forced degradation studies, ensuring a robust and self-validating quality control system.

Introduction: The Criticality of Purity

1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose utility as a synthetic building block is defined by its specific functional groups: two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating ethoxy group. This electronic arrangement dictates its reactivity in subsequent synthetic steps.[1] The presence of even minor impurities—such as isomers, starting materials, or degradation products—can have profound consequences, leading to unwanted side reactions, reduced yield, and the introduction of potentially genotoxic substances into the final drug product.[2] Therefore, a rigorous and scientifically sound purity analysis is not merely a quality control checkpoint but a foundational pillar of process safety and regulatory compliance.

Understanding the Impurity Landscape

An effective purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.

Synthesis-Related Impurities

The common synthesis for this molecule involves the nitration of 1,3-difluoro-5-ethoxybenzene.[1] This process can lead to several classes of impurities:

-

Unreacted Starting Materials: Residual 1,3-difluoro-5-ethoxybenzene.

-

Isomeric Byproducts: Nitration at alternative positions on the benzene ring, leading to regioisomers.

-

Over/Under-nitrated Species: Introduction of additional nitro groups or incomplete nitration.[3]

-

Hydrolysis Products: The presence of water during synthesis can potentially lead to the hydrolysis of a fluorine atom to a hydroxyl group.[3]

-

Residual Solvents & Reagents: Solvents and catalysts carried over from the reaction and purification steps.

Degradation-Related Impurities

The molecule's structure, featuring a nitroaromatic system and halogen substituents, makes it susceptible to degradation under certain environmental conditions.[4][5] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[6] Key degradation pathways include:

-

Photoreduction: Light can induce the reduction of the nitro group.[4]

-

Hydrolysis: Under harsh acidic or basic conditions, the ethoxy group or fluorine atoms may be susceptible to hydrolysis.

-

Oxidation: The aromatic ring can be susceptible to oxidative degradation.

The following table summarizes the most probable impurities to monitor.

| Impurity Class | Potential Compounds | Origin |

| Starting Material | 1,3-Difluoro-5-ethoxybenzene | Synthesis |

| Isomers | Regioisomers of nitration | Synthesis |

| Byproducts | Di-nitrated species, Hydrolysis products | Synthesis |

| Degradants | Reduced nitro-group species | Degradation (e.g., Photolysis) |

| Residual Solvents | e.g., Toluene, Dichloromethane | Synthesis/Purification |

Integrated Analytical Workflow

A multi-faceted approach is required for a complete purity profile. No single technique is sufficient. The workflow below illustrates the synergy between chromatographic separation and spectroscopic identification.

Caption: Integrated workflow for purity analysis and impurity identification.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of quantitative purity analysis, offering the high resolution needed to separate the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for purity determination due to its robustness and applicability to non-volatile aromatic compounds.[7][8]

Rationale for Method Design:

-

Stationary Phase: A standard C18 column provides good hydrophobic retention for the analyte. However, a Phenyl-Hexyl stationary phase can offer enhanced selectivity through π-π interactions between the phenyl rings of the column and the nitroaromatic analyte, potentially resolving critical isomeric impurities.[9]

-

Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A buffered aqueous phase (e.g., using phosphate or formate for MS-compatibility) is crucial to maintain a consistent pH and ensure reproducible retention times and sharp peak shapes.[10]

-

Detection: The conjugated nitroaromatic system provides strong chromophores, making UV detection highly sensitive. A wavelength of around 240 nm is typically effective.[8]

Detailed Protocol: HPLC Purity Method

-

System Preparation:

-

Chromatograph: HPLC or UPLC system with a UV/PDA detector.

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Sample and Standard Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Standard Solution: Accurately weigh ~10 mg of 1,5-Difluoro-3-ethoxy-2-nitrobenzene reference standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~100 µg/mL).

-

Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| UV Wavelength | 240 nm |

| Gradient Program | 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-18.1 min (95-50% B), 18.1-22 min (50% B) |

-

Analysis and Calculation:

-

Perform a blank injection (diluent) to ensure no system peaks interfere.

-

Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3] It can also be applied to the main analyte if it demonstrates sufficient thermal stability.

Detailed Protocol: Residual Solvent Analysis by GC-MS

-

System Preparation:

-

Chromatograph: GC system with a Mass Spectrometric (MS) detector.

-

Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Sample Preparation:

-

Diluent: Dimethyl sulfoxide (DMSO).

-

Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Injector Temperature | 220 °C (Split mode, 10:1) |

| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| MS Transfer Line | 250 °C |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Scan (m/z 35-350) |

-

Analysis:

-

Analyze the sample vial using a headspace autosampler.

-

Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify against a standard containing known amounts of expected solvents.

-

Spectroscopic Characterization and Impurity Elucidation

While chromatography separates components, spectroscopy is required to definitively identify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic molecules and their impurities.[11] Its non-destructive nature and inherent quantitative capabilities (qNMR) make it an essential orthogonal technique to chromatography.[12][13]

-

¹H NMR: Provides information on the number and environment of protons. Aryl protons for this compound are expected in the 6.5-8.0 ppm region.[14] The ethoxy group will show a characteristic triplet and quartet.

-

¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm.[14]

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds. It can quickly confirm the presence and environment of the two fluorine atoms, helping to distinguish between isomers.

-

Quantitative NMR (qNMR): By integrating the analyte signals against a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself.[12]

Mass Spectrometry (MS)

Coupled with LC or GC, MS provides molecular weight information and fragmentation patterns that are critical for identifying unknown impurities. The molecular ion peak confirms the mass of an impurity, and its fragmentation can reveal its structure. This is especially vital for characterizing degradants found during forced degradation studies.[15]

Stability Assessment via Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability and to ensure the developed analytical method is "stability-indicating."[5][6] This means the method must be able to resolve the active substance from any degradation products formed under stress.

Caption: Workflow for a typical forced degradation study.

Example Forced Degradation Results Summary

| Stress Condition | Observation | Purity by HPLC (%) | Major Degradants (RT) |

| Control | No change | 99.8 | - |

| 0.1 M HCl, 60°C, 24h | No significant degradation | 99.7 | < 0.1% |

| 0.1 M NaOH, 60°C, 8h | ~5% degradation | 94.5 | 8.2 min |

| 3% H₂O₂, RT, 24h | ~2% degradation | 97.6 | 9.1 min |

| Thermal, 80°C, 72h | No significant degradation | 99.6 | < 0.1% |

| Photolytic, ICH Q1B | ~8% degradation | 91.2 | 7.5 min, 10.3 min |

Note: Data is illustrative.

The results indicate that the compound is most susceptible to photolytic and basic conditions. The analytical method successfully resolved the main peak from all formed degradants, confirming its status as stability-indicating. Further investigation using LC-MS would be required to elucidate the structures of the degradants at 7.5, 8.2, 9.1, and 10.3 minutes.

Conclusion

The purity analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene demands a scientifically rigorous, multi-technique approach. A validated, stability-indicating HPLC method serves as the primary tool for quantitative assessment, while orthogonal methods like GC-MS and NMR are indispensable for analyzing volatile impurities and providing unequivocal structural confirmation. By integrating these techniques within a logical workflow and understanding potential impurities from both synthesis and degradation, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical chemical intermediate, thereby building a solid foundation for the development of advanced materials and therapeutics.

References

-

Scribd. Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC-MS Analysis. Available from: [Link]

-

Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

-

MedCrave online. (2016). Forced degradation studies. Available from: [Link]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

-

ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

-

Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Available from: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

PubMed. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. Available from: [Link]

-

PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

-

PMC - NIH. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available from: [Link]

-

Shimadzu. Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Available from: [Link]

-

PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Agilent. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]

-

MySkinRecipes. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. Available from: [Link]

-

ResearchGate. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. Available from: [Link]

-

PMC - NIH. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Available from: [Link]

-

MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available from: [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available from: [Link]

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

SIELC Technologies. (2018). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]

-

Chinese Journal of Energetic Materials. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Available from: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

-

NINGBO INNO PHARMCHEM. (2026). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available from: [Link]

Sources

- 1. 1,3-Difluoro-5-ethoxy-2-nitrobenzene | 1803846-34-5 | Benchchem [benchchem.com]

- 2. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. rjptonline.org [rjptonline.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. veeprho.com [veeprho.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 1-Ethoxy-3,5-difluoro-2-nitrobenzene: A Key Building Block for Advanced Chemical Synthesis

For Immediate Release

This technical guide offers a comprehensive overview of 1-ethoxy-3,5-difluoro-2-nitrobenzene, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and key chemical transformations, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule in their research endeavors.

Chemical Identity and Nomenclature